Tas-108

Catalog No.
S548673
CAS No.
229634-98-4
M.F
C39H55NO10
M. Wt
697.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tas-108

CAS Number

229634-98-4

Product Name

Tas-108

IUPAC Name

(7R,8S,9S,13R,14S,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C39H55NO10

Molecular Weight

697.9 g/mol

InChI

InChI=1S/C33H47NO3.C6H8O7/c1-6-34(7-2)21-23-8-13-30(31(19-23)36-5)37-17-15-25-9-12-29-32-22(3)18-24-20-26(35)10-11-27(24)28(32)14-16-33(25,29)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8,10-11,13,19-20,22,25,28-29,32,35H,6-7,9,12,14-18,21H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,28-,29+,32-,33-;/m1./s1

InChI Key

VOHOCSJONOJOSD-SCIDSJFVSA-N

SMILES

CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

solubility

Soluble in DMSO, not in water

Synonyms

SR 16234, SR-16234, SR16234, TAS108, TS 108, TS-108

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)CC1=CC(=C(C=C1)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound TAS-108 citrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAS-108 (CAS 229634-98-4), also known as SR16234, is a novel steroidal antiestrogen and selective estrogen receptor modulator (SERM). It is distinguished by its high binding affinity to estrogen receptors, acting as a pure antagonist at ER-alpha and a partial agonist at ER-beta. For procurement and material selection, TAS-108 offers a critical advantage over traditional selective estrogen downregulators (SERDs) by being orally bioavailable, while simultaneously lacking the adverse endometrial agonism associated with first-generation SERMs[1]. This dual profile makes it a highly valuable precursor and benchmark compound for advanced endocrine therapy research and tamoxifen-resistant in vivo modeling [2].

Substituting TAS-108 with generic tamoxifen or fulvestrant fundamentally compromises experimental integrity in specific advanced models. Tamoxifen acts as a partial agonist in uterine tissue, which confounds preclinical safety assays by inducing endometrial proliferation, and it actively stimulates transcription in tamoxifen-resistant ER mutants (e.g., D351Y) [1]. Conversely, while fulvestrant is a pure antiestrogen, its severe lack of oral bioavailability necessitates complex intramuscular depot formulations, which introduces high pharmacokinetic variability and often fails to achieve complete ER inhibition in vivo [2]. TAS-108 circumvents both failure modes by providing oral processability alongside pure ER-alpha antagonism, making it non-interchangeable for oral dosing regimens in resistant xenograft models [3].

In Vivo Processability: Oral Bioavailability vs. Intramuscular SERDs

For laboratory procurement, formulation and dosing route are critical selection factors. Unlike fulvestrant, which requires complex lipid-based intramuscular depot formulations due to poor oral bioavailability, TAS-108 is readily processable for oral administration. In pharmacokinetic studies, orally administered TAS-108 demonstrated linear absorption (Cmax up to 7.61 ng/mL) and achieved higher concentrations in tumor tissue than in plasma [1]. This eliminates the handling and delivery bottlenecks associated with injectable SERDs [2].

Evidence DimensionRoute of administration and tumor accumulation
Target Compound DataTAS-108: Orally active, tumor concentration > plasma concentration
Comparator Or BaselineFulvestrant: Poor oral bioavailability, requires IM injection
Quantified DifferenceEnables oral dosing with direct tumor accumulation, bypassing IM delivery barriers
ConditionsIn vivo pharmacokinetic models / Phase I oral dosing

Allows researchers to utilize oral dosing regimens in xenograft models without the formulation challenges and pharmacokinetic variability of intramuscular SERDs.

Assay Compatibility in Tamoxifen-Resistant ER Mutant Models

When selecting a baseline compound for tamoxifen-resistant models, generic SERMs are structurally incompatible. In assays utilizing the D351Y estrogen receptor mutant, tamoxifen and raloxifene act as agonists, actively stimulating transcription. TAS-108, however, maintains full antagonistic activity, recruiting co-repressors without AF-1 activation [1]. This makes TAS-108 a mandatory procurement choice for validating tamoxifen-resistant in vitro screening platforms [2].

Evidence DimensionTranscriptional activity on D351Y ER mutant
Target Compound DataTAS-108: Acts as a full antagonist (suppresses transcription)
Comparator Or BaselineTamoxifen / Raloxifene: Act as agonists (stimulate transcription)
Quantified DifferenceComplete reversal of transcriptional activation in resistant mutant models
ConditionsIn vitro transactivation assays using D351Y mutant ER

Provides a reliable positive control and active agent for screening assays targeting acquired tamoxifen resistance.

Toxicological Reproducibility: Endometrial Safety Profile

A significant confounding factor in preclinical SERM studies is off-target uterine stimulation. Tamoxifen exhibits partial agonist activity on the endometrium, leading to increased uterine weight and complicating toxicological readouts. TAS-108 functions as a pure ER-alpha antagonist in these tissues, demonstrating zero pathological proliferation in the endometrium in animal models[1]. This clean toxicological profile ensures higher reproducibility in breast-specific in vivo assays.

Evidence DimensionUterotrophic activity (endometrial proliferation)
Target Compound DataTAS-108: No effect on endometrium (pure antagonist)
Comparator Or BaselineTamoxifen: Significant partial agonist activity (increases uterine weight)
Quantified DifferenceElimination of off-target uterine proliferation
ConditionsIn vivo preclinical endometrial tissue models

Crucial for toxicological and efficacy studies where isolation of breast-specific anti-tumor effects from uterine stimulation is required.

Receptor Subtype Selectivity for Bone Metabolism Models

For researchers investigating decoupled ER pathways, TAS-108 provides a highly specific dual-action mechanism. While acting as a pure antagonist at ER-alpha, it recruits the coactivator transcriptional intermediary factor 2 to ER-beta, functioning as a partial agonist [1]. This specific ER-beta interaction prevents the bone density loss typically induced by standard pure antiestrogens and aromatase inhibitors, making it an ideal benchmark for tissue-selective modulator development [2].

Evidence DimensionER-beta coactivator recruitment
Target Compound DataTAS-108: Recruits coactivator to ER-beta (partial agonist)
Comparator Or BaselineStandard SERDs/AIs: Lack ER-beta specific agonism (induce bone loss)
Quantified DifferenceMaintains bone mineral density while fully antagonizing ER-alpha
ConditionsIn vitro coactivator recruitment assays and in vivo bone density models

Enables researchers to study decoupled ER-alpha and ER-beta pathways and develop next-generation tissue-selective modulators.

In Vivo Oral Dosing Models for Breast Cancer Xenografts

Because TAS-108 achieves high tumor-to-plasma concentration ratios via oral administration, it is the preferred choice for in vivo xenograft studies where researchers wish to avoid the pharmacokinetic variability and formulation difficulties associated with intramuscular injections of fulvestrant [1].

Screening Assays for Tamoxifen-Resistant Therapies

TAS-108 is an essential benchmark compound for in vitro transactivation assays utilizing the D351Y mutant ER. Since tamoxifen acts as an agonist in this system, TAS-108 provides a reliable full antagonist control to validate new compounds targeting acquired resistance pathways [2].

Development of Tissue-Selective Estrogen Receptor Modulators

Due to its unique profile as an ER-alpha antagonist and ER-beta partial agonist, TAS-108 serves as a critical structural and functional reference material for medicinal chemistry programs aiming to design antiestrogens that spare bone mineral density without stimulating the endometrium [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

697.38259695 g/mol

Monoisotopic Mass

697.38259695 g/mol

Heavy Atom Count

50

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9B29N23K7E

Drug Indication

Investigated for use/treatment in breast cancer.

Mechanism of Action

TAS-108 binds to and inhibits estrogenic receptor alpha (ERa), mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors. Blockage of ERa by TAS-108 prevents the binding and effects of estrogen and may lead to an inhibition of estrogen-dependent cancer cell proliferation. TAS-108 also is a partial agonist of the estrogenic receptor beta (ERb), expressed in many tissues including the central nervous system, urogenital tract, bone and cardiovascular system, thereby exerting a positive effect on these tissues. In addition, TAS-108 activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a protein that inhibits the activities of the estrogen receptors, which may contribute to the antitumor activity of TAS-108.

Other CAS

229634-97-3
229634-98-4

Wikipedia

TAS-108

Dates

Last modified: 02-18-2024
1: Inaji H, Iwata H, Nakayama T, Yamamoto N, Sato Y, Tokuda Y, Aogi K, Saji S, Watanabe K, Saito T, Yoshida M, Sato N, Saeki T, Takatsuka Y, Kuranami M, Yamashita H, Kikuchi A, Tabei T, Ikeda T, Noguchi S. Randomized phase II study of three doses of oral TAS-108 in postmenopausal patients with metastatic breast cancer. Cancer Sci. 2012 Sep;103(9):1708-13. doi: 10.1111/j.1349-7006.2012.02354.x. Epub 2012 Jul 16. PubMed PMID: 22676245.
2: Buzdar A, Vogel C, Schwartzberg L, Garin A, Perez A, Ingle J, Houghton M, Zergebel C, Kimball B. Randomized double-blind phase 2 trial of 3 doses of TAS-108 in patients with advanced or metastatic postmenopausal breast cancer. Cancer. 2012 Jul 1;118(13):3244-53. doi: 10.1002/cncr.26419. Epub 2011 Nov 1. PubMed PMID: 22045595.
3: Kumagai Y, Fujita T, Ozaki M, Yokota S, Maeda M, Shida M, Otani Y, Yamaya H, Tsuruta H. Safety, tolerability and pharmacokinetics of TAS-108, a novel anti-oestrogen, in healthy post-menopausal Japanese women: a phase I single oral dose study. Basic Clin Pharmacol Toxicol. 2009 May;104(5):352-9. doi: 10.1111/j.1742-7843.2008.00373.x. PubMed PMID: 19175362.
4: Saeki T, Noguchi S, Aogi K, Inaji H, Tabei T, Ikeda T. Evaluation of the safety and tolerability of oral TAS-108 in postmenopausal patients with metastatic breast cancer. Ann Oncol. 2009 May;20(5):868-73. doi: 10.1093/annonc/mdn714. Epub 2009 Jan 15. PubMed PMID: 19150935.
5: Yamaya H, Saeki M, Yoshida K, Shibata J, Yano S, Sato Y, Takao A, Shindo T, Buzdar AU, Nagayama S. Distribution of (7alpha)-21-[4-[(diethylamino) methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol-20-[14C]2-hy droxy-1,2,3-propanetricarboxylate ([14C]TAS-108) and its metabolites after single oral administration to rats bearing 7,12-dimethylbenz(alpha)anthracene-induced mammary tumor. Drug Metab Dispos. 2006 Feb;34(2):331-8. Epub 2005 Nov 18. PubMed PMID: 16299166.
6: Yamaya H, Yoshida K, Kuritani J, Yonezawa J, Tsuda M, Shindo T, Nagayama S, Buzdar AU. Safety, tolerability, and pharmacokinetics of TAS-108 in normal healthy post-menopausal female subjects: a phase I study on single oral dose. J Clin Pharm Ther. 2005 Oct;30(5):459-70. Erratum in: J Clin Pharm Ther. 2006 Apr;31(2):204. Yonezawa, JI [corrected to Yonezawa, J]. PubMed PMID: 16164493.
7: Buzdar AU. TAS-108: a novel steroidal antiestrogen. Clin Cancer Res. 2005 Jan 15;11(2 Pt 2):906s-8s. Review. PubMed PMID: 15701885.
8: Yamamoto Y, Shibata J, Yonekura K, Sato K, Hashimoto A, Aoyagi Y, Wierzba K, Yano S, Asao T, Buzdar AU, Terada T. TAS-108, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect. Clin Cancer Res. 2005 Jan 1;11(1):315-22. PubMed PMID: 15671561.
9: Blakely LJ, Buzdar A, Chang HY, Frye D, Theriault R, Valero V, Rivera E, Booser D, Kuritani J, Tsuda M. A phase I and pharmacokinetic study of TAS-108 in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer. Clin Cancer Res. 2004 Aug 15;10(16):5425-31. PubMed PMID: 15328180.

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